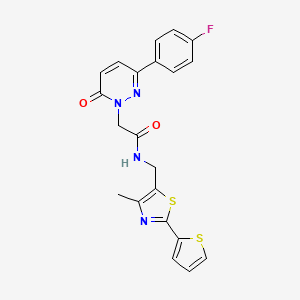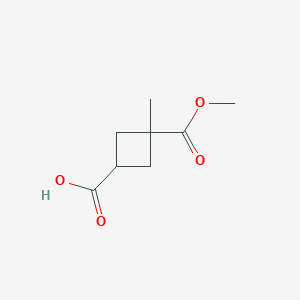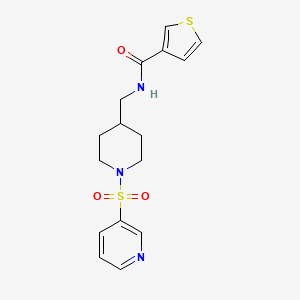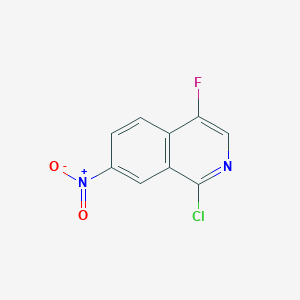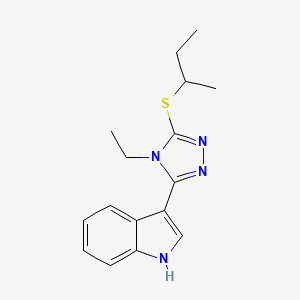
3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole” is a complex organic molecule that contains an indole ring and a 1,2,4-triazole ring. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms . The sec-butylthio group is a sulfur-containing alkyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole and 1,2,4-triazole rings in separate steps, followed by their connection via a suitable coupling reaction. The sec-butylthio group could be introduced using a suitable sulfur-containing reagent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and 1,2,4-triazole rings, as well as the sec-butylthio group. The exact arrangement of these groups would depend on the specific synthetic route used .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole” would be expected to undergo a variety of chemical reactions. For example, the indole ring might undergo electrophilic substitution, while the 1,2,4-triazole ring might participate in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 1,2,4-triazole ring and the aromatic indole ring could impact its solubility, while the sec-butylthio group could contribute to its volatility .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Triazoloindole Derivatives : Research has demonstrated efficient methods for synthesizing triazoloindole derivatives, which are notable for their potential in creating biologically active substances. These compounds, including variations with sec-butylthio and ethyl groups, are synthesized through reactions involving aromatic aldehydes, hydrazinolysis, and alkyl or aralkyl halides, highlighting their versatility in organic synthesis (Younes et al., 1987).
Molecular Docking Studies : Another study focused on the synthesis and structure of 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives containing pyrrole and indole fragments. These compounds were subjected to in silico molecular docking studies against various targets, such as anaplastic lymphoma kinases, demonstrating their potential in drug discovery processes (Hotsulia, 2019).
Medicinal Chemistry Applications
- Antibacterial and Antifungal Activities : The synthesis of novel compounds, specifically triazolyl-indole bearing alkylsulfanyl moieties, was studied, showing that these compounds possess significant antibacterial and antifungal activities. This highlights the potential of sec-butylthio-ethyl-triazolyl-indole derivatives in developing new antimicrobial agents (Boraei et al., 2021).
Chemical Properties and Reactivity
- Catalytic Applications : A study on the catalytic synthesis of bis(indolyl)methanes using trityl chloride highlighted the reactivity of indole derivatives under solvent-free conditions. This research provides insights into green chemistry approaches for synthesizing complex molecules containing indole units (Khalafi‐Nezhad et al., 2008).
Materials Science Applications
- Heterocyclic Compounds Synthesis : Innovative methods have been developed for synthesizing heterocyclic systems by linking indole with 1,2,4-triazole, pyridazine, and quinoxaline rings. Such compounds have potential applications in materials science due to their unique electronic and structural properties (Boraei et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4S/c1-4-11(3)21-16-19-18-15(20(16)5-2)13-10-17-14-9-7-6-8-12(13)14/h6-11,17H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLLNCUGTDGFTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1CC)C2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2372667.png)
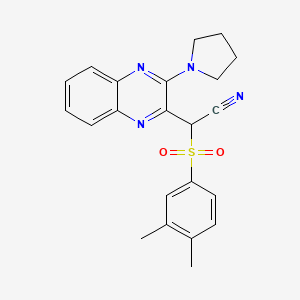
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2372674.png)

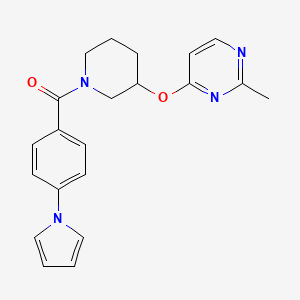
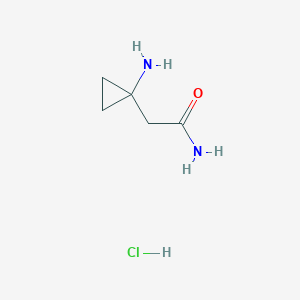
![1-(Tert-butyl)-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2372680.png)
![N-[2-(2-hydroxyethoxy)ethyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2372681.png)
